molecular formula C15H30O B1583320 Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- CAS No. 70788-30-6

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-

Cat. No.: B1583320
CAS No.: 70788-30-6
M. Wt: 226.4 g/mol
InChI Key: BVDMQAQCEBGIJR-UHFFFAOYSA-N
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Description

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is a useful research compound. Its molecular formula is C15H30O and its molecular weight is 226.4 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,2,6-trimethylcyclohexyl)hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-5-7-13(16)9-10-14-12(2)8-6-11-15(14,3)4/h12-14,16H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDMQAQCEBGIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC1C(CCCC1(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041814
Record name Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70788-30-6
Record name Timberol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70788-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6-trimethyl-α-propylcyclohexanepropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLV4EM4325
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.66 kilograms of 8,12-dimethyltrideca-5,7,12-tri-en-4-on dissolved in 3 kilograms benzene are dropped while stirring at 10°-15° C. into 1.66 kilograms phosphoric acid and the reaction mixture is stirred for 2 hours at 20° C. and thereafter for 3 hours at 30° C. Thereupon water is added, the aqueous phase is extracted twice with benzene, the benzene extract is neutrally washed with sodium carbonate solution, and the benzene is then removed by distillation. The reaction product is purified by distillation. The yield is 1.3 kilograms 1-(2',6',6'-trimethylcyclohex-2'-enyl)-hex-1-en-3-on.
Name
8,12-dimethyltrideca-5,7,12-tri-en-4-on
Quantity
1.66 kg
Type
reactant
Reaction Step One
Quantity
3 kg
Type
solvent
Reaction Step One
Quantity
1.66 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
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Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
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Customer
Q & A

Q1: What makes 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol smell the way it does?

A: The odor of 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol is closely linked to its stereochemistry. Research has shown that the trans diastereomer of this compound exhibits a characteristic odor, while the cis diastereomer is largely odorless []. This difference in odor perception is attributed to the specific spatial arrangement of atoms within the molecule. The trans isomer, with its substituents in an equatorial position, is thought to interact more favorably with olfactory receptors, triggering a sensory response [].

Q2: How does modifying the structure of 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol affect its odor?

A: Structural modifications significantly impact the odor profile of 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. Studies exploring substitutions at various positions (C(2), C(13), C(14) - ionone numbering), double bond introductions, and isosteric replacements demonstrate a clear connection between stereochemistry and odor []. The characteristic odor is generally retained when modifications maintain an equatorial arrangement of substituents, supporting the importance of molecular shape and size in odor perception [].

Q3: Can enzymes be used to selectively produce the odor-active form of 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol?

A: Yes, lipase-catalyzed acetylation has been successfully employed to obtain enantiomerically pure forms of 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol, specifically the (3S)-enantiomer which is the olfactory active form []. This enzymatic approach utilizes the selectivity of lipases to differentiate between enantiomers and diastereomers, allowing for the targeted synthesis of the desired odor-active compound [].

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